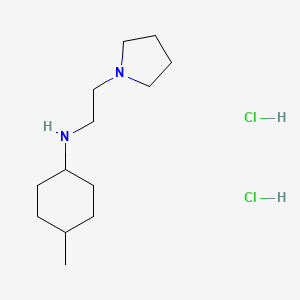
4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclohexane ring substituted with a methyl group and an amine group linked to a pyrrolidine ring via an ethyl chain. The dihydrochloride form indicates it is a salt, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Derivative: The starting material, cyclohexanone, undergoes methylation to introduce the methyl group at the 4-position. This can be achieved using methyl iodide and a strong base like sodium hydride.
Amination: The methylated cyclohexanone is then subjected to reductive amination with 2-pyrrolidin-1-ylethylamine. This step often uses a reducing agent such as sodium cyanoborohydride in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final amine product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, focusing on optimizing yields and purity. This involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under strong oxidizing conditions.
Reduction: The compound can be reduced further to modify the cyclohexane ring or the pyrrolidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter systems, making it a candidate for studying neurological disorders.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine ring and the amine group are likely to play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
- 4-Methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
Uniqueness
Compared to similar compounds, 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride has a unique combination of a methyl group and a pyrrolidine ring, which may confer distinct pharmacological properties. This uniqueness can be leveraged in designing new drugs with specific target profiles and reduced side effects.
Properties
IUPAC Name |
4-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-6-13(7-5-12)14-8-11-15-9-2-3-10-15;;/h12-14H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRCXWOFOGTRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
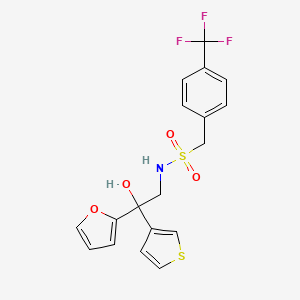
![methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2563486.png)
![N-(3,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2563489.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2563490.png)

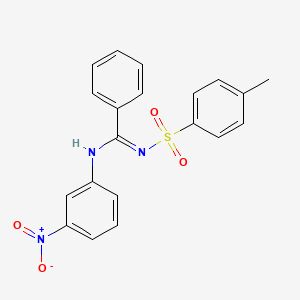
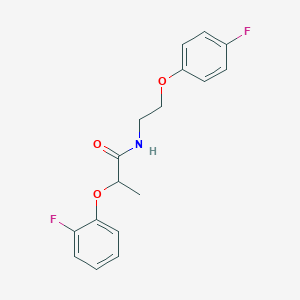
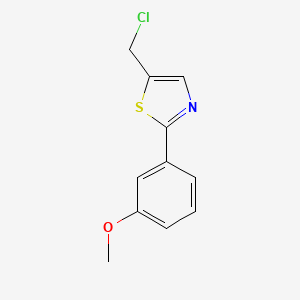
![2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide](/img/structure/B2563498.png)
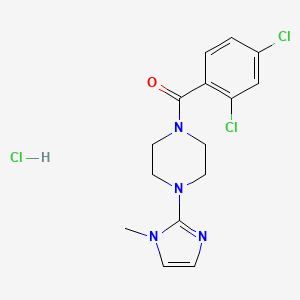
![Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2563501.png)
